molecular formula C6H11ClN2O2 B1323544 (S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride CAS No. 958635-15-9

(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride

Cat. No.: B1323544
CAS No.: 958635-15-9
M. Wt: 178.62 g/mol
InChI Key: NEFDJLDMYYSLHW-JEDNCBNOSA-N
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Description

(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride is a chiral compound with significant potential in pharmaceutical and chemical research. This compound is characterized by its unique bicyclic structure, which includes an oxazolidine ring fused to a pyrazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as amino alcohols and dihydropyrazines.

    Cyclization Reaction: The amino alcohol undergoes cyclization with dihydropyrazine under acidic conditions to form the oxazolidine-pyrazine core.

    Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent systems are optimized for maximum efficiency.

    Automated Chiral Resolution: High-throughput chiral resolution techniques are employed to separate the desired enantiomer.

    Purification and Crystallization: The compound is purified through crystallization and recrystallization processes to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding oxazolidinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.

Major Products:

    Oxidation Products: Oxazolidinones.

    Reduction Products: Reduced oxazolidine derivatives.

    Substitution Products: Functionalized pyrazine derivatives.

Scientific Research Applications

(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored as a precursor for developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in neurotransmission and metabolic pathways.

    Pathways Involved: It modulates pathways related to neurotransmitter synthesis and degradation, influencing neurological functions.

Comparison with Similar Compounds

    ®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride: The enantiomer of the compound, with different biological activity.

    Oxazolidinones: A class of compounds with similar structural features but varying functional groups.

    Pyrazine Derivatives: Compounds with a pyrazine core, used in various chemical and pharmaceutical applications.

Uniqueness: (S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride is unique due to its chiral nature and the specific combination of oxazolidine and pyrazine rings, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(8aS)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-6-8-2-1-7-3-5(8)4-10-6;/h5,7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFDJLDMYYSLHW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@@H](CN1)COC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635344
Record name (8aS)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958635-15-9
Record name (8aS)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8aS)-hexahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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